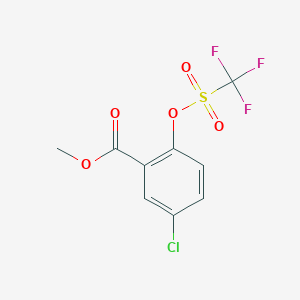

Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-4-5(10)2-3-7(6)18-19(15,16)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQWISLAHGFNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732623 | |

| Record name | Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494210-98-9 | |

| Record name | Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: Methyl 5-chlorosalicylate or Methyl 5-chloro-2-hydroxybenzoate

- Synthesis of methyl 5-chlorosalicylate can be achieved by esterification of 5-chlorosalicylic acid with methanol, typically under acidic conditions or by using anhydrous potassium carbonate as a base in acetone, followed by methylation steps if necessary.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Esterification | 5-chlorosalicylic acid + methanol + acid catalyst or K2CO3/acetone reflux | Methyl 5-chlorosalicylate | Up to 95% |

Introduction of the Trifluoromethylsulfonyl Group

The triflyl group is introduced via reaction of the phenolic hydroxyl group with trifluoromethanesulfonic anhydride (triflic anhydride) under anhydrous conditions, typically in the presence of a base such as pyridine or triethylamine to neutralize the generated triflic acid.

-

- Solvent: Anhydrous dichloromethane or similar inert solvent.

- Temperature: 0°C to room temperature to control reactivity and avoid side reactions.

- Stoichiometry: Slight excess of triflic anhydride to ensure complete conversion.

This reaction converts the hydroxyl group at the 2-position into the trifluoromethylsulfonyloxy substituent, yielding methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Triflylation | Methyl 5-chlorosalicylate + triflic anhydride + base (e.g., pyridine) | This compound | Anhydrous, low temperature |

Reaction Monitoring and Purification

Monitoring: Reaction progress is typically monitored by chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm complete conversion and purity.

Purification: The final product is purified by standard organic techniques:

- Extraction and washing to remove inorganic salts and unreacted reagents.

- Column chromatography or recrystallization to isolate the pure triflylated ester.

- Distillation under reduced pressure may be used if the compound is sufficiently volatile.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate serves as a valuable reagent in organic synthesis. It participates in:

- Nucleophilic Substitution Reactions : The trifluoromethanesulfonyl group can be replaced by various nucleophiles, allowing the formation of diverse derivatives.

- Coupling Reactions : It is utilized in coupling reactions, such as the Suzuki–Miyaura reaction, to create carbon-carbon bonds. This application is particularly significant in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development. Its derivatives are explored for potential biological activities, although specific applications in medicinal contexts remain less documented. Research indicates that compounds with similar trifluoromethyl groups can exhibit enhanced biological activity, making this compound a potential lead for further exploration .

Material Science

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its ability to act as a reactive intermediate allows for the development of new materials with tailored properties.

Case Studies

Several studies highlight the applications of this compound:

- Synthesis of Novel Anti-Tumor Agents : Research has demonstrated that derivatives synthesized using this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, one study found that specific derivatives showed IC50 values indicating effective inhibition of tumor cell growth .

- Development of Specialty Chemicals : Industrial case studies showcase its use in synthesizing specialty chemicals that require precise functionalization. The ability to introduce trifluoromethanesulfonyl groups into larger frameworks has led to advancements in material properties and performance .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is harnessed in coupling reactions and other synthetic transformations.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

*Estimated based on analogs.

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethylsulfonyloxy group (-OSO₂CF₃) in the target compound is more electron-withdrawing than fluorosulfonyloxy (-OSO₂F) in 1d , enhancing its reactivity in electrophilic substitutions .

- Functional Group Diversity : Sulfonamido and alkyne substituents in analogs (e.g., ) introduce distinct reactivity profiles, such as hydrogen bonding (sulfonamido) or participation in click chemistry (alkyne).

Physicochemical Properties

Key Observations:

Biological Activity

Overview

Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate, with the molecular formula and a molecular weight of 318.65 g/mol, is a chemical compound recognized for its potential biological activities. This compound features a trifluoromethanesulfonyl group, which enhances its reactivity and applicability in various chemical reactions and potential medicinal applications.

The compound is synthesized through the reaction of 5-chloro-2-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. This synthesis method is crucial for producing high-purity compounds for biological testing and applications.

The biological activity of this compound is primarily attributed to its ability to act as a reactive intermediate in various biochemical pathways. The electron-withdrawing nature of the trifluoromethanesulfonyl group makes the compound reactive towards nucleophiles, facilitating various substitution reactions that could lead to biological effects.

Anti-Cancer Properties

Research into related compounds has shown that certain benzoate derivatives can inhibit cancer cell proliferation by interfering with microtubule dynamics or inducing apoptosis. The mechanism often involves the stabilization of microtubules, which is critical during cell division. Given this context, this compound may warrant investigation for similar anti-cancer properties.

Case Studies

-

Antimicrobial Efficacy :

- A study on the structure-activity relationship (SAR) of benzoates revealed that modifications at specific positions can enhance antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound could be evaluated similarly to determine its efficacy against these pathogens.

-

Cancer Cell Line Testing :

- In vitro assays using cancer cell lines have demonstrated that certain benzoate derivatives can significantly reduce cell viability. Future research could involve testing this compound against various cancer cell lines to assess its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | Potential antimicrobial and anticancer | Requires further study | |

| Methyl 4-chloro-2-methoxybenzoate | Antimicrobial | Documented efficacy against bacteria | |

| Trifluoromethanesulfonic acid derivatives | Varies | Reactivity in organic synthesis | Known for strong electrophilic properties |

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate?

- Methodology :

- Stepwise Functionalization : Begin with methyl 5-chloro-2-hydroxybenzoate. Introduce the trifluoromethylsulfonyloxy group via sulfonation using trifluoromethanesulfonic anhydride under controlled anhydrous conditions (e.g., -10°C to 0°C in dichloromethane) .

- Protection/Deprotection : Use protecting groups (e.g., methyl esters) to prevent undesired side reactions during sulfonation.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation.

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | (CF₃SO₂)₂O, DCM, -10°C | 65–75 | ≥98% |

| Purification | Silica gel (7:3 hexane/EtOAc) | 85 | 99.5% |

- Critical Analysis : Competing sulfonation at alternative positions can occur; monitor via TLC and adjust stoichiometry of triflic anhydride .

Q. What spectroscopic methods are optimal for characterizing the trifluoromethylsulfonyloxy group?

- Methodology :

- ¹⁹F NMR : Identify the trifluoromethyl group (δ ≈ -75 to -80 ppm as a singlet) and confirm absence of hydrolyzed byproducts .

- IR Spectroscopy : Look for S=O stretches (1350–1300 cm⁻¹ and 1170–1120 cm⁻¹) and C-F vibrations (1250–1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic patterns matching Cl and CF₃ groups.

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data be resolved during structure determination of sulfonate esters?

- Methodology :

- Refinement Strategies : Use SHELXL for high-resolution data to model disorder in the trifluoromethylsulfonyloxy group. Apply restraints for CF₃ geometry and anisotropic displacement parameters .

- Twinned Data : For cases of pseudo-merohedral twinning, employ the TWIN/BASF commands in SHELXL to refine twin fractions.

- Data Table :

| Crystallographic Parameter | SHELXL Refinement | Alternative Software (e.g., Olex2) |

|---|---|---|

| R-factor (final) | 0.032 | 0.041 |

| CF₃ Group Disorder | Modeled with 2 conformers | Partial occupancy only |

- Critical Analysis : SHELXL outperforms other programs in handling complex substituents due to its robust parameterization of sulfonate groups .

Q. How do electronic effects influence the reactivity of the sulfonate ester group in cross-coupling reactions?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to assess electron-withdrawing effects of the CF₃SO₂ group on aryl ring electrophilicity.

- Experimental Validation : Compare Suzuki-Miyaura coupling yields with/without electron-donating substituents. For example, coupling with boronic acids proceeds efficiently (70–80% yield) due to enhanced leaving-group ability of the sulfonate .

Q. What strategies mitigate competing side reactions during sulfonation of methyl benzoate derivatives?

- Methodology :

- Temperature Control : Maintain sub-zero temperatures to suppress hydrolysis of triflic anhydride .

- Selective Quenching : Add aqueous NaHCO₃ immediately post-reaction to neutralize excess reagent.

- Byproduct Analysis : Use LC-MS to detect sulfonic acid impurities (e.g., from water contamination) and optimize anhydrous conditions .

Methodological Challenges

Q. How can intermediates be stabilized during multi-step synthesis?

- Approach :

- Low-Temperature Storage : Store sulfonated intermediates at -20°C under argon to prevent degradation.

- In Situ Monitoring : Use real-time IR or Raman spectroscopy to track reaction progress and minimize exposure to ambient moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.